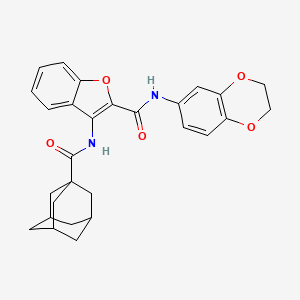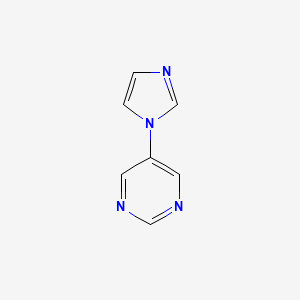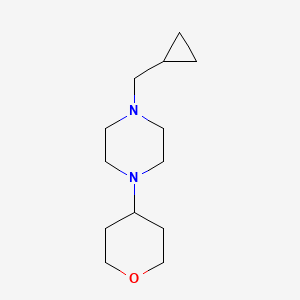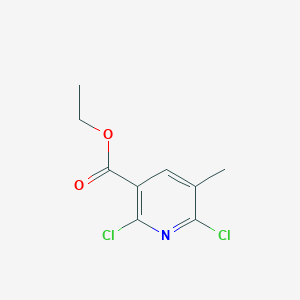
4-cloro-N-(2-morfolino-2-(tiofen-3-il)etil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, which could be explored for therapeutic applications.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized from potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate or 6-chloro-3-mercapto-7-methyl-1,4,2-benzodithiazine 1,1-dioxide with hydrazonyl bromides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a chloro group and a morpholino ring in the compound suggests that it may have unique interactions with biological targets. The molecular structure of similar compounds has been studied using various techniques, including molecular orbital calculations, to understand their potential tautomeric forms and reactivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for these compounds to participate in enzyme inhibition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The metabolic stability of these compounds has been evaluated in the presence of pooled human liver microsomes and NADPH, indicating that certain substitutions can increase metabolic stability . Additionally, the antiproliferative activity of these compounds has been assessed in vitro, with some derivatives showing significant activity against cancer cell lines .
Aplicaciones Científicas De Investigación
- Síntesis: Se sintetizaron nuevos derivados de 2-alquiltio-4-cloro-N-[imino-(heteroaril)metil]bencenosulfonamida mediante la reacción de sales de potasio de N-(bencenosulfonil)cianamida con mercaptoheterociclos apropiados .
- Actividad: Entre estos derivados, los compuestos 11–13 que contienen bencenosulfonamida y grupos imidazol mostraron altos efectos citotóxicos en células cancerosas HeLa (IC50: 6–7 μM). Importantemente, exhibieron una citotoxicidad significativamente menor contra células HaCaT no tumorales (IC50: 18–20 μM). Estos compuestos indujeron la apoptosis en células HeLa a través de la activación de caspasas .
- Estabilidad Metabólica: Los experimentos de estabilidad metabólica in vitro indicaron que los compuestos 11–13 tienen una vida media (t1/2) en el rango de 9,1–20,3 minutos. Hipotéticamente, pueden sufrir reacciones de oxidación en microsomas hepáticos humanos, produciendo metabolitos de ácido sulfénico y sulfínico .
Actividad Antitumoral
Mecanismo De Acción
Target of Action
The primary targets of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide are currently under investigation . The compound has garnered attention in the scientific community for its potential applications in various fields of research and industry.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can potentially influence a variety of cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide’s action are subject to ongoing research. Preliminary studies suggest that the compound may have potential applications in various fields of research and industry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity .
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGLNDGLYRPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)


![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)


